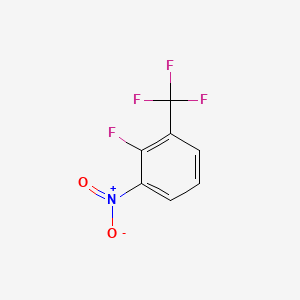

2-Fluoro-3-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKWPKDZNHZBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633119 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-97-8 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is an aromatic organic compound with the chemical formula C₇H₃F₄NO₂.[1][2] It belongs to the class of substituted benzotrifluorides, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group (-CF₃), a nitro group (-NO₂), and a fluorine atom (-F) on the benzene ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the known physical properties of this compound and its isomers, along with standard experimental protocols for their determination.

Physicochemical Data

Quantitative data for this compound is limited in publicly available literature. However, data for its isomers are well-documented and provide valuable context for estimating the properties of the title compound. The following table summarizes the key physical properties.

| Property | This compound | 2-Fluoro-5-nitrobenzotrifluoride (Isomer) | 4-Fluoro-3-nitrobenzotrifluoride (Isomer) | 3-Nitrobenzotrifluoride (Related Compound) |

| CAS Number | 61324-97-8[1] | 400-74-8[3] | 367-86-2[4] | 98-46-4[5] |

| Molecular Formula | C₇H₃F₄NO₂[1][2] | C₇H₃F₄NO₂[3] | C₇H₃F₄NO₂[4][6] | C₇H₄F₃NO₂[5] |

| Molecular Weight | 209.1 g/mol [1][2] | 209.10 g/mol [3] | 209.10 g/mol [7] | 191.11 g/mol [5] |

| Appearance | Not specified | Liquid[3] | Clear yellow to orange liquid[6] | Colorless to yellow to green clear liquid[5] |

| Boiling Point | Not specified | 105-110 °C / 25 mmHg[3] | 92 °C / 15 mmHg[4][8] | 203 °C[5] |

| Density | Not specified | 1.522 g/mL at 25 °C[3] | 1.494 g/mL at 25 °C[4][8] | 1.43 g/mL[5] |

| Refractive Index | Not specified | n20/D 1.465[3] | n20/D 1.462[4][8] | n20/D 1.47[5] |

| Flash Point | Not specified | 92 °C (closed cup)[3] | 33 °C (closed cup)[4] | 103 °C |

| Solubility | Not specified | Not specified | Insoluble in water; Soluble in Chloroform (Sparingly), Methanol (Sparingly)[8] | Insoluble in water; Soluble in organic solvents[9] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties listed above.

1. Boiling Point Determination

The boiling point is a critical physical constant for characterizing liquid compounds.[10][11]

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., a Thiele tube or an aluminum block), and a liquid sample.[10][12]

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid.

-

The apparatus is heated slowly and uniformly.[10]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[10]

-

For distillation-based methods, the temperature of the vapor phase is monitored and should remain constant during the collection of the distillate.[13]

-

2. Density Measurement

Density, the mass per unit volume, is another fundamental property for liquid characterization.[14][15]

-

Apparatus: A graduated cylinder, an analytical balance, and a thermometer.[14][16]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.[16]

-

A known volume of the liquid is added to the graduated cylinder, and the volume is recorded.[14][16]

-

The mass of the graduated cylinder with the liquid is measured.[14][16]

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.[15]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[14]

-

3. Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance and is a valuable tool for identifying and assessing the purity of a liquid.[17]

-

Apparatus: An Abbe refractometer or a Michelson interferometer-based setup.[17][18]

-

Procedure (using an Abbe refractometer):

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index is temperature-dependent.

-

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound can be conceptualized through a nucleophilic aromatic substitution (SₙAr) reaction, a common method for introducing fluorine into aromatic rings. A plausible synthetic route is the Halex reaction.[19][20] This reaction involves the displacement of a halide (typically chloride) with a fluoride ion.[19] The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, activates the aromatic ring towards nucleophilic attack, making this a feasible approach.[21][22]

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a specialty chemical with significant potential in the development of new bioactive molecules. While specific physical property data for this isomer is not widely published, the data for its isomers, in conjunction with the standardized experimental protocols provided, offer a solid foundation for its handling, characterization, and application in research and development. The outlined synthetic pathway provides a logical approach for its preparation, enabling further investigation into its chemical and biological properties.

References

- 1. This compound | 61324-97-8 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Fluoro-5-nitrobenzotrifluoride 98 400-74-8 [sigmaaldrich.com]

- 4. 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 367-86-2 CAS MSDS (4-Fluoro-3-nitrobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. vernier.com [vernier.com]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. homesciencetools.com [homesciencetools.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Refractive index - Wikipedia [en.wikipedia.org]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 20. chemtube3d.com [chemtube3d.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide: 2-Fluoro-3-nitrobenzotrifluoride (CAS: 61324-97-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound recognized for its potential as a versatile intermediate in organic synthesis. Its structure, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, makes it a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the substituents enhances the reactivity of the aromatic ring, making it amenable to various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its applications in research and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes its known properties, along with data for its isomers, 2-Fluoro-5-nitrobenzotrifluoride and 4-Fluoro-3-nitrobenzotrifluoride, for comparative purposes.

| Property | This compound | 2-Fluoro-5-nitrobenzotrifluoride (Isomer) | 4-Fluoro-3-nitrobenzotrifluoride (Isomer) |

| CAS Number | 61324-97-8[1] | 400-74-8[2] | 367-86-2 |

| Molecular Formula | C₇H₃F₄NO₂[1] | C₇H₃F₄NO₂[2] | C₇H₃F₄NO₂ |

| Molecular Weight | 209.1 g/mol [1] | 209.10 g/mol [2] | 209.10 g/mol |

| Physical Form | Liquid | Liquid[2] | Liquid |

| Boiling Point | Data not available | 105-110 °C / 25 mmHg[2] | 92 °C / 15 mmHg[3] |

| Melting Point | Data not available | Data not available | Data not available |

| Density | Data not available | 1.522 g/mL at 25 °C[2] | 1.494 g/mL at 25 °C[3] |

| Refractive Index | Data not available | n20/D 1.465[2] | n20/D 1.462[3] |

| Synonyms | 2-fluoro-1-nitro-3-(trifluoromethyl)benzene | 5-Nitro-α,α,α,2-tetrafluorotoluene | 3-Nitro-α,α,α,4-tetrafluorotoluene |

Synthesis

Postulated Experimental Protocol: Nitration of 2-Fluorobenzotrifluoride

This protocol is a representative procedure based on general methods for the nitration of benzotrifluoride derivatives.[4]

Materials:

-

2-Fluorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add 2-fluorobenzotrifluoride to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to a separate portion of chilled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the 2-fluorobenzotrifluoride solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of its functional groups allows for a variety of chemical modifications.

-

Pharmaceutical Synthesis : The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5] This compound is a precursor to molecules where the nitro group can be reduced to an amine, which then serves as a handle for further derivatization in the construction of active pharmaceutical ingredients (APIs). While specific examples for this particular isomer are not prevalent, related nitrobenzotrifluoride compounds are key intermediates in the synthesis of anti-inflammatory agents, psychiatric drugs, and herbicides.[6]

-

Agrochemicals : Similar to its role in pharmaceuticals, this compound can be used to build novel herbicides and pesticides. The trifluoromethyl group is a common feature in many modern agrochemicals.

-

Building Block for Protein Degraders : Some suppliers classify this compound as a "Protein Degrader Building Block". This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. In this context, the molecule could be elaborated to form part of the linker or the warhead that binds to the target protein or the E3 ligase. However, specific examples of its incorporation into a PROTAC are not yet documented in publicly available research.

Caption: Potential synthetic utility of this compound.

Experimental Protocols

Detailed experimental protocols using this compound as a reactant are not widely published. However, based on its structure, a common follow-up reaction would be the reduction of the nitro group to an amine.

Representative Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) with Hydrogen gas

-

Ethanol or Ethyl Acetate

-

Concentrated Hydrochloric Acid (if using SnCl₂)

-

Sodium Hydroxide solution

Procedure (using SnCl₂):

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Fluoro-3-aminobenzotrifluoride.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical synthesis. While detailed physicochemical and application data are sparse in the public domain, its structural features suggest it is a valuable building block for creating novel, high-value compounds. Further research and publication of its use in specific synthetic pathways will more clearly define its role in drug discovery and materials science.

References

- 1. This compound | 61324-97-8 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 367-86-2 CAS MSDS (4-Fluoro-3-nitrobenzotrifluoride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-Fluoro-3-nitrobenzotrifluoride, a key aromatic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, structural features, and spectroscopic characteristics. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages computational chemistry to provide reliable predictions of its molecular geometry and spectroscopic profiles. A plausible experimental protocol for its synthesis is also described, based on documented procedures for related compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for its application in synthetic chemistry.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₃F₄NO₂. Its systematic IUPAC name is 1-fluoro-2-nitro-3-(trifluoromethyl)benzene. For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the number 61324-97-8 to this compound.

| Identifier | Value |

| IUPAC Name | 1-fluoro-2-nitro-3-(trifluoromethyl)benzene |

| Synonyms | 2-Fluoro-3-(trifluoromethyl)nitrobenzene |

| CAS Number | 61324-97-8 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a nitro group (-NO₂), and a trifluoromethyl group (-CF₃) at positions 2, 3, and 1, respectively. The presence of these three distinct functional groups on the aromatic ring results in a unique electronic and steric environment, influencing its reactivity and physical properties.

Due to the absence of publicly available crystallographic data, the precise bond lengths and angles have been predicted using computational chemistry methods. These theoretical calculations provide valuable insights into the molecule's three-dimensional conformation.

Predicted Molecular Geometry (Computational Data)

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-F (Fluorine) | 1.35 | F-C2-C1 | 119.5 |

| C-N (Nitro) | 1.48 | N-C3-C2 | 121.0 |

| C-C (CF₃) | 1.51 | C(CF₃)-C1-C6 | 120.5 |

| C-F (Trifluoromethyl) | 1.34 | F-C(CF₃)-F | 107.5 |

| N-O (Nitro) | 1.22 | O-N-O | 124.0 |

Note: These values are predictions from computational models and should be considered as approximations. Experimental verification is required for definitive structural parameters.

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the identification and characterization of chemical compounds. In the absence of published experimental spectra for this compound, computational methods have been employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluoro, nitro, and trifluoromethyl groups.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be significantly affected by the attached functional groups.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show two signals: one for the fluorine atom attached to the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted NMR Chemical Shifts (ppm)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | 7.5 - 8.0 |

| ¹³C (Aromatic) | 115 - 150 |

| ¹³C (CF₃) | ~123 (quartet) |

| ¹⁹F (Ar-F) | -110 to -130 |

| ¹⁹F (CF₃) | ~ -60 |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These are estimations and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 1530 - 1560 | Asymmetric NO₂ stretch |

| 1340 - 1370 | Symmetric NO₂ stretch |

| 1200 - 1350 | C-F stretch (trifluoromethyl) |

| 1000 - 1100 | C-F stretch (aromatic) |

| 3000 - 3100 | Aromatic C-H stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 209. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 209 | [M]⁺ (C₇H₃F₄NO₂) |

| 190 | [M - F]⁺ |

| 163 | [M - NO₂]⁺ |

| 140 | [M - CF₃]⁺ |

Experimental Protocols: Synthesis of this compound

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: To a cooled (0-5 °C) and stirred solution of concentrated sulfuric acid, add 2-fluorobenzotrifluoride dropwise, maintaining the temperature below 10 °C.

-

Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture. The temperature should be carefully controlled and maintained between 0-10 °C throughout the addition.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by fractional distillation or column chromatography to isolate the this compound isomer.

Safety Precautions: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The temperature of the reaction must be strictly controlled to prevent runaway reactions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental data for this specific molecule is scarce, this document offers a comprehensive profile based on its known chemical identity and computationally predicted structural and spectroscopic properties. The outlined synthetic protocol, derived from related methodologies, provides a practical starting point for its preparation in a laboratory setting. This information is intended to be a valuable resource for chemists and researchers, facilitating the use of this important building block in the development of new pharmaceuticals and other advanced materials. It is important to reiterate that the computationally derived data should be confirmed by experimental analysis whenever possible.

Spectral Analysis of 2-Fluoro-3-nitrobenzotrifluoride: A Technical Guide

Disclaimer: As of December 2025, publicly accessible, experimentally determined spectral data for 2-Fluoro-3-nitrobenzotrifluoride (CAS Number: 61324-97-8) is limited. This guide provides a comprehensive overview of predicted spectral data based on the analysis of structurally related compounds and outlines general experimental protocols for the acquisition of such data. This information is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are derived from established principles of spectroscopy and comparison with data from similar fluorinated and nitrated benzotrifluoride derivatives.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the electronegativity and coupling of the fluorine (-F) atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.8 - 8.0 | ddd | ³J(H4-H5) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3, ⁴J(H4-F) ≈ 1-2 |

| H-5 | 7.6 - 7.8 | t | ³J(H5-H4) ≈ 8-9, ³J(H5-H6) ≈ 8-9 |

| H-6 | 8.0 - 8.2 | ddd | ³J(H6-H5) ≈ 8-9, ⁴J(H6-H4) ≈ 2-3, ³J(H6-F) ≈ 5-7 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are significantly affected by the attached functional groups. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Carbons bonded to or near the fluorine atom will exhibit C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (-CF₃) | 120 - 125 | q | ¹J(C-F) ≈ 270-280 |

| C-2 (-F) | 158 - 162 | d | ¹J(C-F) ≈ 245-255 |

| C-3 (-NO₂) | 148 - 152 | d | ²J(C-F) ≈ 15-20 |

| C-4 | 128 - 132 | d | ³J(C-F) ≈ 3-5 |

| C-5 | 130 - 134 | s | |

| C-6 | 125 - 129 | d | ²J(C-F) ≈ 20-25 |

| -CF₃ | 122 - 126 | q | ¹J(C-F) ≈ 270-280 |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is anticipated to show two signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110 to -125 | m | |

| -CF₃ | -60 to -65 | s |

Predicted IR Spectral Data

The infrared spectrum will exhibit characteristic absorption bands for the nitro group, the C-F bonds, and the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| C-F Stretch (Aromatic) | 1200 - 1250 | Strong |

| C-F Stretch (-CF₃) | 1100 - 1200 | Very Strong, Multiple Bands |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C-H Aromatic Bending | 750 - 900 | Strong |

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and IR spectra are crucial for obtaining high-quality, reproducible data. The following are generalized procedures suitable for the analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR if external referencing is not used.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

2.1.2. ¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

2.1.3. ¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the solvent peak or internal standard.

2.1.4. ¹⁹F NMR Acquisition:

-

Spectrometer: A 376 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. Reference the chemical shift scale to an external standard such as CFCl₃ (0.0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

2.2.2. IR Spectrum Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the predicted signaling pathways in the NMR spectra.

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Fluoro-3-nitrobenzotrifluoride, outlines detailed experimental protocols for its quantitative assessment, and presents a generalized workflow for solubility determination. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds to predict its solubility profile and provides the necessary experimental framework for its empirical determination.

Predicted Solubility Profile

Based on the physicochemical properties of analogous compounds, this compound is expected to exhibit poor solubility in aqueous solutions and good solubility in common organic solvents. The presence of the trifluoromethyl group and the overall aromatic nature of the molecule contribute to its lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound and Related Compounds

| Compound | Water | Common Organic Solvents (e.g., Ethanol, Acetone, Chloroform, Methanol) |

| This compound | Predicted: Insoluble | Predicted: Soluble |

| 4-Fluoro-3-nitrobenzotrifluoride | Insoluble[1] | Sparingly soluble in Chloroform and Methanol[1] |

| p-Nitrobenzotrifluoride | Insoluble[2] | Soluble |

| 3-Nitrobenzotrifluoride | Insoluble[3] | Soluble in ethanol and acetone[3] |

Experimental Protocols for Solubility Determination

The following protocols are established methods for determining the solubility of a solid compound in a liquid solvent. These can be readily adapted for the quantitative analysis of this compound.

1. Shake-Flask Method (Equilibrium Solubility Determination)

This widely used method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[4]

-

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To avoid including solid particles, it is advisable to centrifuge the sample and then take an aliquot from the clear solution.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

2. High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a miniaturized shake-flask approach can be employed.

-

Materials:

-

This compound (as a stock solution in a volatile organic solvent like DMSO or as a dry powder)

-

A panel of desired solvents in a 96-well plate format

-

Automated liquid handling system

-

Plate shaker

-

Plate reader (e.g., UV-Vis spectrophotometer) or LC-MS system for analysis

-

-

Procedure:

-

Dispense a known amount of this compound into each well of the 96-well plate.

-

Add the selected solvents to the wells.

-

Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 to 24 hours).

-

Centrifuge the plate to pellet the undissolved compound.

-

Transfer the supernatant to a new plate for analysis.

-

Determine the concentration of the dissolved compound using an appropriate analytical technique.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: General experimental workflow for solubility determination.

This guide provides a foundational understanding of the likely solubility characteristics of this compound and the established methodologies for its precise measurement. For researchers in drug development, obtaining accurate solubility data is a critical early step in assessing the compound's potential for formulation and bioavailability.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Fluoro-3-nitrobenzotrifluoride (CAS RN: 61324-97-8). This document is intended for professionals in research and development who may handle this compound. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical Identification and Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂. Due to its chemical structure, it is classified as a toxic substance.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61324-97-8 | ChemicalBook[1], CymitQuimica[2] |

| Molecular Formula | C₇H₃F₄NO₂ | ChemicalBook[1], CymitQuimica[2] |

| Molecular Weight | 209.1 g/mol | ChemicalBook[1] |

| Appearance | Liquid | CymitQuimica[2] |

| Purity | 98% | Apollo Scientific[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger |

Source: XiXisys[4]

Pictograms:

The toxicity of nitroaromatic compounds is influenced by factors such as the number of nitro groups and their electrophilicity.[5] Many aromatic nitro and amino compounds are known to have carcinogenic potential.[6][7]

Experimental Protocols: Safe Handling and Storage

Given the toxicity of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Double gloving is recommended.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood. The exhaust from vacuum pumps should be vented into the fume hood.

-

Designated Area: All work with this compound should be performed in a designated area, clearly marked with warning signs.[8]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

Handling Procedures

-

Preparation: Before starting any procedure, ensure all necessary PPE is worn and safety equipment is accessible. Line the work area in the fume hood with absorbent, disposable bench paper.

-

Weighing and Transferring:

-

Perform all weighing and transferring of the liquid within the fume hood.

-

Use a secondary container when transporting the chemical.

-

-

General Hygiene:

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.

-

Avoid working alone when handling highly toxic materials.[9]

-

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and bases. Aromatic nitro compounds can react violently with these substances.[10]

-

The storage area should be secure, with access limited to authorized personnel.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill and Leak Procedures

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Alert others and prevent entry to the area.

-

Contact your institution's emergency response team.

-

Provide the emergency responders with the Safety Data Sheet and any other relevant information.

-

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection:

-

Collect all liquid waste in a dedicated, labeled, and sealed container for halogenated organic waste.

-

Collect all contaminated solid waste (e.g., gloves, bench paper, absorbent materials) in a separate, labeled hazardous waste container.

-

-

Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Do not dispose of this chemical down the drain or in regular trash. Nitrophenols and related compounds are known environmental pollutants due to their toxicity and persistence.[11]

Visualization of Safety Protocols

Personal Protective Equipment (PPE) Workflow

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill Response Logic Diagram

Caption: Decision-making workflow for responding to a spill of this compound.

Waste Disposal Pathway

Caption: Waste disposal pathway for this compound.

References

- 1. This compound | 61324-97-8 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 61324-97-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61324-97-8 Name: this compound [xixisys.com]

- 5. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenic ranking of aromatic amines and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. research.wayne.edu [research.wayne.edu]

- 10. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

- 11. reddit.com [reddit.com]

2-Fluoro-3-nitrobenzotrifluoride material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of the material safety data, properties, and handling protocols for 2-Fluoro-3-nitrobenzotrifluoride, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₇H₃F₄NO₂.[1] Its structure incorporates a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 61324-97-8 | [1] |

| Molecular Formula | C₇H₃F₄NO₂ | [1] |

| Molecular Weight | 209.1 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Note: Due to the specificity of the isomer, some data points are inferred from closely related isomers and should be treated as indicative.

Hazard Identification and Safety Information

This compound and its isomers are classified as hazardous materials. The primary hazards are associated with acute toxicity, skin irritation, and eye irritation.[2][3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |

Source: Classification for isomeric compounds such as 2-Fluoro-5-nitrobenzotrifluoride and 3-Fluoro-2-nitrobenzotrifluoride.[2][3]

Hazard Pictograms:

Experimental Protocols

3.1. General Synthesis Protocol via Nitration

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a generalized protocol for the synthesis of a fluoronitrobenzotrifluoride derivative.[4][5]

-

Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and cooling system, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-10°C).[5]

-

Addition of Substrate: Gradually add the starting material, in this case, a fluorobenzotrifluoride isomer, to the nitrating mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Quench the reaction by pouring the mixture over ice. The product can then be extracted with a suitable organic solvent.

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

3.2. Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict safety protocols must be followed.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If working outside a fume hood or if vapors are present, use a respirator with an appropriate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Dispose of the waste in a sealed, labeled container.[8]

Visualization of Workflows and Pathways

4.1. Chemical Synthesis Pathway

The following diagram illustrates a potential synthesis route for a 2-fluoro-3-nitro-substituted benzoic acid, starting from a chlorinated toluene derivative. This highlights the types of transformations this class of molecules undergoes.

Caption: Generalized synthesis pathway for a related compound.

4.2. Safe Handling Workflow

This diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

References

- 1. This compound | 61324-97-8 [m.chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-3-nitrobenzotrifluoride for Researchers and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. This guide provides an in-depth overview of its commercial availability, physicochemical properties, a representative synthetic workflow, and its applications in research and drug development.

Commercial Suppliers

This compound is available from a variety of commercial suppliers, catering to the needs of both academic research and industrial-scale production. The following table summarizes the offerings from several key suppliers.

| Supplier | Purity | Available Quantities | CAS Number |

| CymitQuimica | 97% | 250mg, 1g, 5g, 10g, 25g, 100g | 61324-97-8[1] |

| CP Lab Safety | ≥98%, 95% | 1g, 25g | 61324-97-8[2][3] |

| Apollo Scientific | 98% | 1g, 5g, 25g | 61324-97-8[4] |

| Thermo Scientific | 98% | 250mg | 61324-97-8 |

| ChemicalBook | - | - | 61324-97-8[1] |

| Dabos (distributor for Apollo Scientific) | - | 1g | 61324-97-8 |

| BLD Pharm | - | - | 61324-97-8[5] |

| Fluorochem | 97% | 250mg, 1g, 5g, 25g | 1214335-98-4 (Isomer)[6] |

| Sigma-Aldrich | - | - | 61324-97-8[7] |

Note: The availability and purity of the compound may vary. It is recommended to consult the suppliers directly for the most up-to-date information. Some suppliers may offer this compound for research and development purposes only.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their application in organic synthesis and drug design. The trifluoromethyl group, in particular, can significantly influence a drug's pharmacokinetic properties, such as its metabolic stability and lipophilicity, often leading to improved therapeutic efficacy.[7][8]

| Property | Value | Notes |

| Molecular Formula | C₇H₃F₄NO₂ | [1] |

| Molecular Weight | 209.1 g/mol | [1] |

| CAS Number | 61324-97-8 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 92 °C at 15 mmHg (for 4-Fluoro-3-nitrobenzotrifluoride isomer) | [9] |

| Density | 1.494 g/mL at 25 °C (for 4-Fluoro-3-nitrobenzotrifluoride isomer) | [9] |

| Refractive Index | n20/D 1.462 (for 4-Fluoro-3-nitrobenzotrifluoride isomer) | [9] |

Synthesis Workflow

While specific, detailed experimental protocols for the industrial synthesis of this compound are often proprietary, a general understanding of the synthetic routes can be derived from the literature on related compounds. For instance, a patent for the synthesis of the related compound 2-fluoro-3-nitrobenzoic acid outlines a multi-step process that can be illustrative. The process starts from o-methylphenol and proceeds through nitration, chlorination, fluorination, and finally oxidation. Another example is the synthesis of 3-nitrobenzotrifluoride from benzotrifluoride via nitration.[3][5]

The following diagram illustrates a plausible synthetic pathway for a related fluorinated and nitrated benzotrifluoride derivative, based on common organic chemistry transformations.

References

- 1. This compound | 61324-97-8 [m.chemicalbook.com]

- 2. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-フルオロ-3-ニトロベンゾトリフルオリド 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of 2-Fluoro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The electronic properties of the aromatic ring are significantly influenced by the cumulative effects of the fluoro, nitro, and trifluoromethyl substituents. This document elucidates the predicted reactivity of the molecule towards both nucleophilic and electrophilic attack based on fundamental principles of organic chemistry and supported by data from analogous compounds. This guide is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile building block.

Introduction

This compound (CAS No. 61324-97-8) is a substituted aromatic compound with the molecular formula C₇H₃F₄NO₂.[1][2][3] Its chemical structure, featuring three distinct electron-withdrawing groups on a benzene ring, imparts unique reactivity that is of significant interest in medicinal chemistry and materials science. Understanding the precise locations of electron deficiency (electrophilic sites) and electron density (nucleophilic sites) is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules.

Electronic Properties and Predicted Reactivity

The reactivity of the benzene ring in this compound is governed by the interplay of the inductive and resonance effects of its three substituents: the fluoro (-F), nitro (-NO₂), and trifluoromethyl (-CF₃) groups.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). However, due to the high electronegativity of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack. For nucleophilic attack, the strong inductive effect helps to stabilize the negative charge in the Meisenheimer intermediate.

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-M). This group strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group primarily due to the strong inductive effect (-I) of the three fluorine atoms. It does not participate in resonance but significantly deactivates the ring towards electrophilic attack and is a meta-director.[4]

The combination of these three electron-withdrawing groups renders the aromatic ring of this compound highly electron-deficient.

Nucleophilic Sites (Reactivity towards Electrophiles)

Due to the presence of three strong deactivating groups, the aromatic ring of this compound is expected to be highly unreactive towards electrophilic aromatic substitution. Any electrophilic attack would be slow and require harsh reaction conditions.

The directing effects of the substituents are as follows:

-

-F: Ortho, para-directing (activating by resonance, but deactivating overall).

-

-NO₂: Meta-directing.

-

-CF₃: Meta-directing.[4]

Considering the positions relative to each substituent:

-

C4: Para to the -F group, meta to the -NO₂ group, and ortho to the -CF₃ group.

-

C5: Meta to the -F group and para to the -NO₂ group.

-

C6: Ortho to the -F group and meta to the -CF₃ group.

Predicting the major product of electrophilic substitution is challenging due to the conflicting directing effects and the overall low reactivity. However, the positions least deactivated would be considered the most likely sites of attack. The position meta to the strongest deactivating groups (-NO₂ and -CF₃) and ortho/para to the least deactivating group (-F) would be favored. Therefore, the C4 and C6 positions are the most probable nucleophilic sites, albeit with very low reactivity.

Logical Relationship for Electrophilic Attack

Caption: Predicted sites for electrophilic attack on this compound.

Electrophilic Sites (Reactivity towards Nucleophiles)

The electron-deficient nature of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.

The most likely sites for nucleophilic attack are the carbon atoms bearing a leaving group and activated by ortho and/or para electron-withdrawing groups. In this molecule, the fluorine atom at the C2 position is a potential leaving group.

-

Activation of the C2 position (bearing the -F leaving group):

-

The -NO₂ group is at the ortho position.

-

The -CF₃ group is at the meta position.

-

The strong activation by the ortho-nitro group makes the C2 position the most probable electrophilic site for nucleophilic aromatic substitution. A nucleophile would attack this position, leading to the displacement of the fluoride ion.

Furthermore, the carbon atoms at positions C4 and C6 are also significantly electron-deficient due to the cumulative withdrawing effects of the substituents and are ortho or para to the strongly activating nitro group. These positions could also be susceptible to nucleophilic attack, potentially leading to addition products or substitution if a suitable leaving group were present.

Logical Relationship for Nucleophilic Attack

References

Thermal Stability of 2-Fluoro-3-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzotrifluoride is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a nitro group and a trifluoromethyl group on the benzene ring suggests that a thorough understanding of its thermal stability is crucial for safe handling, storage, and process development. Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which can be exothermic and, in some cases, lead to runaway reactions.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound and outlines the standard experimental protocols for its thermal stability assessment. Due to the limited availability of public domain data specifically for this compound, this document focuses on the established methodologies for characterizing the thermal properties of similar chemical entities. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to safely handle and characterize this compound.

Expected Thermal Behavior

Aromatic nitro compounds are a class of materials known for their potential thermal instability. The thermal decomposition of these compounds is often a highly exothermic process. The stability of a particular nitroaromatic compound is influenced by the nature and position of other substituents on the aromatic ring.

A comprehensive thermal hazard assessment is therefore essential. This is typically achieved through a combination of experimental techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability of this compound, a series of standardized tests should be performed. The following protocols are based on widely accepted methodologies for the thermal analysis of chemical compounds.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for screening the thermal hazards of a chemical. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of exothermic and endothermic events, such as decomposition and melting, respectively. The ASTM E537 standard is a key reference for this type of analysis.[1][2][3][4][5]

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., gold-plated stainless steel for higher pressure containment)

-

Crimping press for sealing pans

-

Analytical balance (accurate to ±0.01 mg)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a sample pan.

-

Encapsulation: Hermetically seal the pan using a crimping press. This is crucial to contain any evolved gases and prevent evaporation, ensuring that the decomposition is measured accurately.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, for instance, 30°C.

-

Heat the sample at a constant rate, typically 10°C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 400°C). A range of heating rates can be used to study the kinetics of the decomposition.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature of any exothermic event, which is indicative of the start of decomposition.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

-

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the temperature at which a material begins to lose mass due to decomposition or evaporation and to quantify the mass loss.

Objective: To determine the decomposition temperature range and identify the number of decomposition steps.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., ceramic or platinum)

-

Analytical balance (integrated into the TGA)

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature beyond the point of complete mass loss (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The resulting TGA curve will show the temperature at which mass loss begins and the temperature ranges for different decomposition stages.

-

The derivative of the TGA curve (DTG curve) can be plotted to better identify the temperatures of the maximum rates of mass loss.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of a compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Data Summary

As of the date of this document, specific quantitative data on the thermal stability of this compound from DSC or TGA analyses is not available in the public domain. The table below is provided as a template for recording experimental results when such studies are conducted.

| Parameter | Method | Value | Units | Notes |

| Onset of Decomposition | DSC | °C | Heating rate: 10°C/min | |

| Enthalpy of Decomposition (ΔHd) | DSC | J/g | ||

| Temperature at 5% Mass Loss | TGA | °C | Heating rate: 10°C/min | |

| Temperature at 50% Mass Loss | TGA | °C | Heating rate: 10°C/min |

Conclusion

While specific thermal stability data for this compound is not currently published, its chemical structure suggests that it should be handled as a potentially energetic material. A thorough thermal hazard assessment is imperative for its safe use in research and development. The experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis outlined in this guide provide a robust framework for obtaining the necessary data to characterize its thermal stability. The resulting information will be critical for establishing safe operating limits, designing appropriate safety measures, and ensuring regulatory compliance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-3-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Fluoro-3-nitrobenzotrifluoride is a valuable substituted aromatic compound that serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. The presence of three distinct functional groups—a trifluoromethyl group, a nitro group, and a fluorine atom—on the benzene ring imparts unique electronic properties and provides multiple reaction sites for further chemical transformations.

The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group can be readily reduced to an amine, which is a versatile functional group for introducing a wide range of substituents. The fluorine atom can also influence the physicochemical properties of a molecule and can be a site for nucleophilic aromatic substitution.

Consequently, this compound is a sought-after intermediate for the synthesis of novel pharmaceuticals and agrochemicals. Its derivatives have potential applications in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The strategic placement of the functional groups allows for the regioselective synthesis of complex scaffolds.

These application notes provide a representative protocol for the synthesis of this compound via the nitration of 2-fluorobenzotrifluoride. The protocol is based on established methods for the nitration of related benzotrifluoride derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved by the electrophilic nitration of 2-fluorobenzotrifluoride using a mixture of fuming nitric acid and concentrated sulfuric acid. The trifluoromethyl group (-CF3) is a meta-directing group, while the fluorine (-F) atom is an ortho-, para-directing group. Therefore, the nitration of 2-fluorobenzotrifluoride is expected to yield a mixture of isomers, primarily this compound and 2-fluoro-5-nitrobenzotrifluoride. The isomers can then be separated by fractional distillation.

Reaction Scheme:

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials and Equipment:

-

2-Fluorobenzotrifluoride

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add fuming nitric acid (e.g., 15 mL) to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Addition of Starting Material: Once the nitrating mixture has cooled back to 0-5 °C, add 2-fluorobenzotrifluoride (e.g., 20 g, 0.122 mol) dropwise from the dropping funnel over a period of 30-60 minutes. Carefully control the rate of addition to maintain the reaction temperature between 5-10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which is a mixture of isomers, is purified by fractional distillation under reduced pressure to separate this compound from the 2-fluoro-5-nitrobenzotrifluoride isomer.

Data Presentation

The following table summarizes the key parameters and expected results for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Fluorobenzotrifluoride | 20 g (0.122 mol) |

| Fuming Nitric Acid (90%) | ~1.5 equivalents |

| Concentrated Sulfuric Acid | Solvent and catalyst |

| Reaction Conditions | |

| Temperature | 5-10 °C |

| Reaction Time | 1-2 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C7H3F4NO2 |

| Molecular Weight | 209.10 g/mol |

| Appearance | Pale yellow oil |

| Expected Yield | 40-60% (for the 3-nitro isomer after purification). The yield is an estimate based on similar reactions and may vary. |

| Purity (after purification) | >98% (as determined by GC or HPLC) |

| Spectroscopic Data | |

| ¹H NMR | Expected to show complex multiplets in the aromatic region. |

| ¹³C NMR | Expected to show characteristic signals for the aromatic carbons, with splitting due to C-F coupling, and a signal for the CF3 group. |

| ¹⁹F NMR | Expected to show signals for the aromatic fluorine and the CF3 group. |

| Mass Spectrometry (MS) | m/z = 209.01 (M+) |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis of 2-Fluoro-3-nitrobenzotrifluoride: A Laboratory-Scale Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory-scale synthesis protocol for 2-Fluoro-3-nitrobenzotrifluoride. The primary method outlined is the nitration of 2-fluorobenzotrifluoride, a common approach for introducing a nitro group to an aromatic ring. Additionally, an alternative potential route involving a halogen exchange reaction is discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthesis workflow.

Synthesis by Nitration of 2-Fluorobenzotrifluoride

This protocol is adapted from established methods for the nitration of substituted benzotrifluoride compounds. The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of 2-fluorobenzotrifluoride with a nitro group using nitric acid.

Experimental Protocol

Materials:

-

2-Fluorobenzotrifluoride

-

98% Nitric Acid (HNO₃)

-

Ice

-

Water (deionized)

-

Methylene Chloride (CH₂Cl₂)

-

Sodium Carbonate solution (aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.